N-(4-ethoxyphenyl)-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(4-ethoxyphenyl)-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative featuring a 1,2,4-triazole core substituted with a 2-methoxyphenyl group at position 5, a pyrrole ring at position 4, and a sulfanyl-linked acetamide moiety with a 4-ethoxyphenyl group. This structure combines electron-donating (methoxy, ethoxy) and aromatic (phenyl, pyrrole) substituents, which influence its physicochemical and biological properties. The compound’s design aligns with pharmacophores known for antiproliferative, anti-inflammatory, or antimicrobial activities, though specific data on its applications remain sparse in the provided evidence .
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[[5-(2-methoxyphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O3S/c1-3-31-18-12-10-17(11-13-18)24-21(29)16-32-23-26-25-22(28(23)27-14-6-7-15-27)19-8-4-5-9-20(19)30-2/h4-15H,3,16H2,1-2H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STNMMIMRXAVFSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethoxyphenyl)-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
Synthesis and Structural Characteristics
The compound is synthesized through a multi-step process involving the reaction of various precursors. The structural characteristics include an ethoxyphenyl group, a methoxyphenyl moiety, and a triazole ring, which are known to influence its biological properties.
Biological Activity Overview
The biological activity of this compound has been evaluated in several studies focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Antimicrobial Activity
Research indicates that derivatives of triazole compounds exhibit significant antimicrobial activity. For instance, studies have shown that related triazole compounds can inhibit the growth of various bacterial strains and fungi. The specific activity of this compound against Gram-positive and Gram-negative bacteria remains to be fully elucidated but shows promise based on structural analogs.
Anticancer Activity
The compound's anticancer potential has been investigated through various assays. For example, studies have demonstrated that triazole-containing compounds can inhibit cell proliferation in cancer cell lines. The IC50 values for related compounds suggest that modifications in the structure can lead to enhanced potency against specific cancer types.
| Compound | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| Compound A | TC32 (Ewing's Sarcoma) | 0.98 | |
| Compound B | PANC1 (Pancreatic Cancer) | 0.34 | |
| N-(4-ethoxyphenyl)... | TBD | TBD | Current Study |
Case Studies
Several case studies highlight the biological effects of similar compounds:
- Study on Triazole Derivatives : A study found that certain triazole derivatives exhibited strong inhibition against cancer cell lines with varying degrees of selectivity and potency.
- Antimicrobial Screening : Another research project demonstrated that related aryl-substituted compounds effectively inhibited biofilm formation in both Gram-positive and Gram-negative bacteria.
Structure-Activity Relationship (SAR)
The structure-activity relationship is critical in understanding how modifications to the compound affect its biological activity. For instance:
- Ethoxy vs. Methoxy Substitutions : The presence of an ethoxy group may enhance lipophilicity, potentially improving cell membrane permeability.
- Pyrrole and Triazole Influence : The incorporation of a pyrrole ring has been linked to increased biological activity due to its ability to form hydrogen bonds and interact with biological targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound belongs to a broader class of 1,2,4-triazol-3-yl-sulfanyl acetamides. Key structural analogs and their distinguishing features are summarized below:
Table 1: Structural Comparison of Selected Analogs
Key Observations :
- Substituent Diversity : Position 4 of the triazole often hosts aromatic (phenyl, pyrrole) or aliphatic (ethyl) groups, while position 5 varies between substituted phenyl (e.g., methoxy, chloro) or heteroaromatic (furan) moieties. These substitutions modulate electronic and steric properties .
- Acetamide Tail : The N-aryl group ranges from electron-rich (4-ethoxyphenyl) to electron-deficient (nitrophenyl, fluorophenyl), influencing solubility and receptor interactions .
Physicochemical and Spectral Properties
Table 2: Physical and Spectral Data of Selected Compounds
Key Observations :
- Melting Points : Nitro-substituted analogs (e.g., compound 15 in ) exhibit higher melting points (~207–208°C) due to strong intermolecular interactions, whereas furan-containing derivatives may have lower melting points .
- Spectral Signatures : IR peaks for C=O (1650–1700 cm⁻¹) and C-S (600–700 cm⁻¹) are consistent across analogs. NMR shifts in regions A/B (e.g., aromatic protons) vary with substituent electronic effects .
Key Observations :
- Antiproliferative Activity : Hydroxyacetamide derivatives (FP1-12) show promise in cancer research, likely due to triazole-mediated DNA binding or kinase inhibition .
- Anti-exudative Effects: Furan-containing analogs exhibit notable anti-inflammatory activity, possibly via modulation of arachidonic acid pathways .
- Electron-Withdrawing Groups : Nitro and chloro substituents enhance antimicrobial activity by increasing membrane permeability or targeting bacterial enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
